Diacylglyceride
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Overview
Description
Preparation Methods
Diacylglycerides can be synthesized through various methods. One common method is the glycerolysis reaction between triglycerides and glycerol . This reaction can be catalyzed by either chemical or enzymatic means. For example, inorganic alkaline catalysts such as alkali and alkaline earth metals or biodegradable enzyme lipase can be used to accelerate the rates of reaction . Industrial production of diacylglycerides often involves the use of vegetable oils or animal fats as raw materials .
Chemical Reactions Analysis
Diacylglycerides undergo various chemical reactions, including oxidation, reduction, and substitution reactions. In biochemical signaling, diacylglycerides function as second messenger signaling lipids and are products of the hydrolysis of phosphatidylinositol 4,5-bisphosphate by the enzyme phospholipase C . This reaction produces inositol trisphosphate and diacylglyceride, which remains within the plasma membrane due to its hydrophobic properties . Diacylglycerides can also be phosphorylated by diacylglycerol kinase to form phosphatidic acid, which plays a role in cell growth, proliferation, and survival .
Scientific Research Applications
Diacylglycerides have a wide range of scientific research applications. In chemistry, they are used as intermediates in the synthesis of other lipids, such as triacylglycerols and phospholipids . In biology, diacylglycerides play a crucial role in cellular signaling pathways, particularly in the activation of protein kinase C . In medicine, diacylglycerides have been studied for their potential health benefits, such as reducing body fat accumulation and lowering serum triglyceride levels . In the food industry, diacylglycerides are used as emulsifiers and fat substitutes in various products .
Mechanism of Action
Diacylglycerides exert their effects through various molecular targets and pathways. One of the primary mechanisms is the activation of protein kinase C, which is facilitated by the production of diacylglyceride in the plasma membrane . This activation leads to the translocation of protein kinase C from the cytosol to the plasma membrane, where it can phosphorylate target proteins and regulate various cellular processes . Diacylglycerides also interact with other signaling molecules, such as inositol trisphosphate, to modulate intracellular calcium levels and further influence cellular functions .
Comparison with Similar Compounds
Diacylglycerides are similar to other glycerides, such as monoglycerides and triglycerides. Monoglycerides consist of a single fatty acid chain bonded to a glycerol molecule, while triglycerides have three fatty acid chains . Compared to these compounds, diacylglycerides have unique properties that make them suitable for specific applications. For example, diacylglycerides can act as effective emulsifiers in food products, whereas monoglycerides and triglycerides may not provide the same functionality . Additionally, diacylglycerides have distinct roles in cellular signaling pathways that are not shared by monoglycerides or triglycerides .
Properties
Molecular Formula |
C35H66O5 |
---|---|
Molecular Weight |
566.9 g/mol |
IUPAC Name |
[2-[(Z)-hexadec-9-enoyl]oxy-3-hydroxypropyl] hexadecanoate |
InChI |
InChI=1S/C35H66O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(37)39-32-33(31-36)40-35(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h14,16,33,36H,3-13,15,17-32H2,1-2H3/b16-14- |
InChI Key |
ADLOEVQMJKYKSR-PEZBUJJGSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCC/C=C\CCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCCCCCC |
Origin of Product |
United States |
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